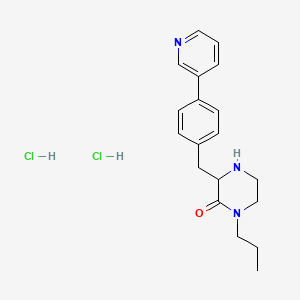
1-Propyl-3-(4-pyridin-3-yl-benzyl)-piperazin-2-one dihydrochloride
説明
1-Propyl-3-(4-pyridin-3-yl-benzyl)-piperazin-2-one dihydrochloride, also known as PPBPD, is a small molecule that has been used in a variety of scientific research applications. PPBPD is a piperazine derivative that has been used in studies of enzyme inhibition, drug delivery, and other biochemical processes. It has also been used in various laboratory experiments due to its ability to act as a substrate for a variety of enzymes.
科学的研究の応用
Synthesis and Pharmacological Properties
Synthesis and Cardiovascular Activities : The compound has been synthesized and evaluated for its cardiovascular activities, including electrocardiographic, antiarrhythmic, and antihypertensive effects. Its alpha-adrenolytic properties, suggested to contribute to these effects, depend on the presence of a 1-phenylpiperazine moiety with specific substituents (Malawska et al., 2002).
Enantioselective Synthesis : The enantiomers of similar compounds have been synthesized using hydrolytic kinetic resolution. This method has been effective for the synthesis of aminoalcohols and has shown the potential for high enantiomeric purity (Kulig et al., 2007).
Pharmacological Evaluation : Research has shown that certain derivatives with the arylpiperazine structure display significant antiarrhythmic and hypotensive activities. These effects are potentially linked to the compounds' binding affinities for alpha1- and alpha2-adrenoceptors (Kulig et al., 2010).
Antimicrobial Activity
- Antimicrobial Studies : New pyridine derivatives, including those with a similar structure to 1-Propyl-3-(4-pyridin-3-yl-benzyl)-piperazin-2-one dihydrochloride, have been synthesized and shown to possess antibacterial and antifungal activities. The effectiveness of these compounds against various strains of bacteria and fungi highlights their potential in antimicrobial applications (Patel et al., 2011).
Potential in Anticonvulsant Therapy
- Anticonvulsant Activity : A series of pyrrolidine-2,5-dione derivatives, structurally related to the compound , have been synthesized and evaluated as potential anticonvulsant agents. These compounds have shown promising results in acute models of seizures, suggesting their potential utility in anticonvulsant therapy (Rybka et al., 2017).
特性
IUPAC Name |
1-propyl-3-[(4-pyridin-3-ylphenyl)methyl]piperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.2ClH/c1-2-11-22-12-10-21-18(19(22)23)13-15-5-7-16(8-6-15)17-4-3-9-20-14-17;;/h3-9,14,18,21H,2,10-13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOBVGLAOPPYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC(C1=O)CC2=CC=C(C=C2)C3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-(4-pyridin-3-yl-benzyl)-piperazin-2-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Benzyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402389.png)
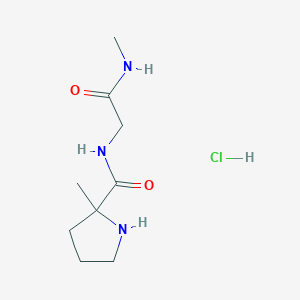
![1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone](/img/structure/B1402395.png)
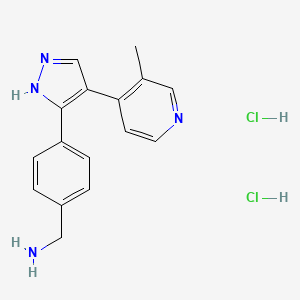

![[5-(4-Methoxy-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402398.png)
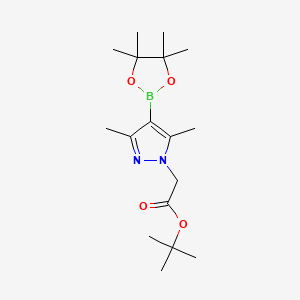
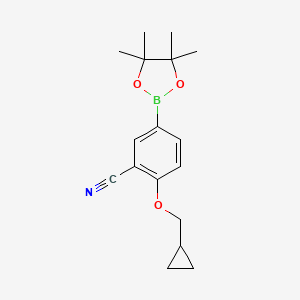
![1-Ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one](/img/structure/B1402403.png)
![3-[[2-(3,5-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one](/img/structure/B1402404.png)
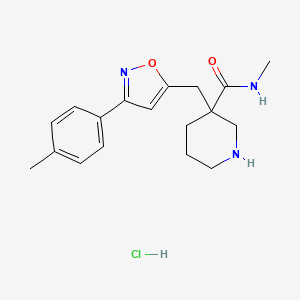
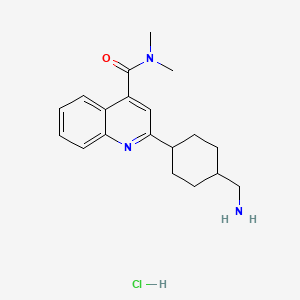
![3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402410.png)
![Morpholine-2-carboxylic acid [2-(3,5-dimethyl-1H-pyrazol-4-yl)-ethyl]-amide dihydrochloride](/img/structure/B1402412.png)